molecular formula C10H14N4O3 B1453595 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267884-18-3

1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1453595
CAS No.: 1267884-18-3
M. Wt: 238.24 g/mol
InChI Key: VVQBUMIONPYDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions and eliminations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including compounds like 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, have garnered significant interest in pharmaceutical research due to their diverse biological activities. A review by Ferreira et al. (2013) highlights the importance of triazoles in developing new drugs, emphasizing their potential in creating anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral medications. The study points out the urgent need for novel triazole compounds to address emerging diseases and drug-resistant bacteria, stressing the importance of green chemistry and sustainability in their synthesis (Ferreira et al., 2013).

Advances in Eco-friendly Synthesis Methods

The synthesis of 1,2,3-triazoles, including those with structural similarities to this compound, has evolved to incorporate eco-friendly methods. Research by de Souza et al. (2019) reviews eco-friendly procedures for synthesizing triazoles using microwave irradiation, highlighting innovative and sustainable catalysts. These advancements offer benefits like reduced reaction times and higher yields, marking significant progress in the environmentally conscious synthesis of triazoles (de Souza et al., 2019).

Antimicrobial Applications

The antibacterial properties of triazole derivatives are a crucial area of research, particularly in combating drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). Studies by Li and Zhang (2021) provide an updated review on the effectiveness of 1,2,3-triazole and 1,2,4-triazole hybrids against S. aureus, underscoring the potential of these compounds in developing new antibacterial agents (Li & Zhang, 2021).

Corrosion Inhibition for Metal Surfaces

Another fascinating application of 1,2,3-triazole derivatives is their use as corrosion inhibitors. Hrimla et al. (2021) review the role of 1,2,3-triazoles in protecting metals and alloys from corrosion, highlighting their efficiency in various acidic media. These compounds' stability and environmental friendliness make them promising candidates for industrial applications in corrosion prevention (Hrimla et al., 2021).

Biochemical Analysis

Biochemical Properties

1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with peptidyl-prolyl cis-trans isomerase A, an enzyme involved in protein folding and conformational changes . The interaction between this compound and peptidyl-prolyl cis-trans isomerase A is crucial for modulating the enzyme’s activity, thereby affecting protein folding pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins involved in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate transcription factors, leading to changes in gene expression and protein production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of specific metabolites . Additionally, this compound can modulate the levels of cofactors such as nicotinamide adenine dinucleotide, which are essential for cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as solute carrier family members, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound is essential for its role in regulating cellular processes and maintaining cellular homeostasis.

Properties

IUPAC Name

1-(2-oxo-2-piperidin-1-ylethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c15-9(13-4-2-1-3-5-13)7-14-6-8(10(16)17)11-12-14/h6H,1-5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQBUMIONPYDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

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